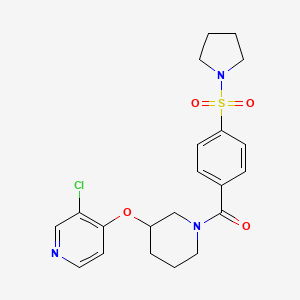
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is an organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of several aromatic and heterocyclic components, making it a compound of interest for researchers exploring novel synthetic pathways and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves the formation of key intermediates, which are then coupled under specific reaction conditions.
Synthesis of the (3-Chloropyridin-4-yl)oxy intermediate typically involves the chlorination of pyridine followed by nucleophilic substitution with a suitable leaving group.
The piperidin-1-yl group is introduced through a nucleophilic substitution reaction with a piperidine derivative.
The final step involves coupling the (3-Chloropyridin-4-yl)oxy and piperidin-1-yl intermediates with 4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone under specific conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
For industrial production, the reaction conditions need to be optimized for scalability, yield, and cost-effectiveness. Continuous flow synthesis or batch processing methods may be employed, with careful monitoring of temperature, pressure, and reaction times to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can undergo a variety of chemical reactions, including:
Oxidation: Potential to form N-oxides or other oxidized derivatives under suitable conditions.
Reduction: The aromatic rings may be reduced to their respective non-aromatic forms using reducing agents like hydrogen or hydrazine.
Substitution: Both the aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases such as sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products depend on the reaction conditions and reagents used. Oxidation may lead to the formation of N-oxides, while reduction could yield reduced aromatic or alicyclic compounds. Substitution reactions could result in various substituted derivatives with different functional groups.
Scientific Research Applications
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has several scientific research applications:
Chemistry: : Used as a building block for more complex molecules, enabling the exploration of new synthetic pathways.
Medicine: : Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: : Could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exerts its effects likely involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(3-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: : Similar structure with a bromine atom instead of chlorine.
(3-((3-Methylpyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: : Methyl group instead of chlorine.
(3-((3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: : Fluorine substitution.
Uniqueness
What sets (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone apart is its unique combination of functional groups, enabling specific interactions and reactions that may not be achievable with similar compounds.
In sum, this compound is a versatile compound with potential applications across various scientific fields. Its synthesis, reactions, and unique properties continue to intrigue researchers, driving further exploration and discovery.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-19-14-23-10-9-20(19)29-17-4-3-11-24(15-17)21(26)16-5-7-18(8-6-16)30(27,28)25-12-1-2-13-25/h5-10,14,17H,1-4,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHCLJOBJNFFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
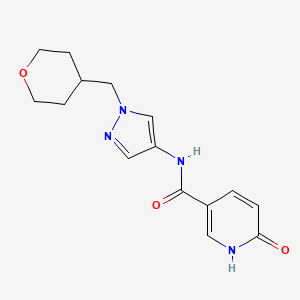
![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)
![3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550457.png)
![5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2550459.png)
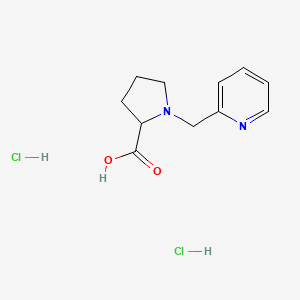
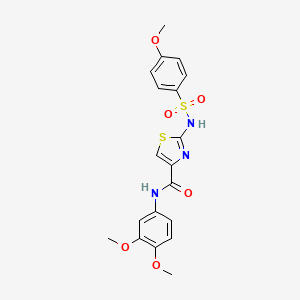
![(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2550464.png)
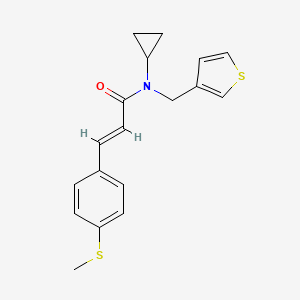
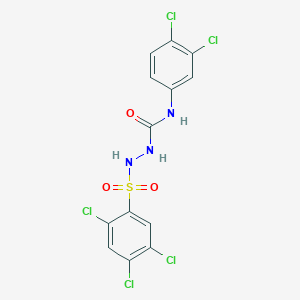

![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-2-yl-methylamine oxalate](/img/structure/B2550473.png)
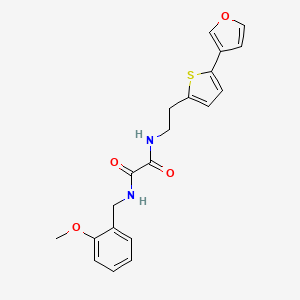
![3-(BENZENESULFONYL)-7-CHLORO-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2550476.png)

